Kinase Hinge-Binder Scaffold Validated Across VEGFR2 and TAK1 with Nanomolar IC50 Values
The imidazo[1,2-b]pyridazine core has been independently validated as an ATP-competitive hinge-binding scaffold in multiple kinase drug discovery programs. In VEGFR2 biochemical assays, the 6-aryloxy derivative N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (compound 6b) inhibited VEGFR2 with an IC50 of 7.1 nM and showed activity against PDGFRβ kinase (IC50 = 15 nM) [1]. In TAK1 enzymatic assays, a 6-substituted imidazo[1,2-b]pyridazine (compound 26) inhibited TAK1 with an IC50 of 55 nM, outperforming the reference inhibitor takinib (IC50 = 187 nM) by 3.4-fold, and inhibited multiple myeloma cell line growth with GI50 values as low as 30 nM [2]. 6-Cyclobutoxyimidazo[1,2-b]pyridazine shares this identical core scaffold, providing a validated kinase-targeting platform. No direct kinase inhibition data are available for this specific building block; it is positioned as a synthetic precursor for subsequent 2- and 3-position functionalization to achieve target-specific potency.
| Evidence Dimension | Kinase inhibitory potency of imidazo[1,2-b]pyridazine derivatives |
|---|---|
| Target Compound Data | 6-Cyclobutoxyimidazo[1,2-b]pyridazine: No direct kinase IC50 data available (building block / synthetic intermediate). Cyclobutoxy group at 6-position provides a distinct property vector for SAR exploration. |
| Comparator Or Baseline | VEGFR2 program: compound 6b IC50 = 7.1 nM (VEGFR2), IC50 = 15 nM (PDGFRβ). TAK1 program: compound 26 IC50 = 55 nM (TAK1) vs. takinib IC50 = 187 nM; cellular GI50 = 30 nM (MPC-11, H929 myeloma cells). |
| Quantified Difference | Class-level potency range: 7.1–55 nM enzymatic IC50 across independent programs. Compound 26 shows 3.4-fold improvement over takinib. Target compound is a precursor enabling access to this validated potency space with a differentiated 6-substituent. |
| Conditions | VEGFR2: recombinant kinase inhibition assay. TAK1: enzymatic kinase assay; cellular growth inhibition in MPC-11 and H929 multiple myeloma cell lines. |
Why This Matters
Procurement of 6-cyclobutoxyimidazo[1,2-b]pyridazine provides entry to a scaffold class independently validated at nanomolar potency across multiple kinase targets, with the cyclobutoxy group occupying a commercially underexplored region of 6-substituent chemical space.
- [1] Miyamoto N, Oguro Y, Takagi T, Iwata H, Miki H, Hori A, Imamura S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg Med Chem. 2012;20(24):7051-8. doi:10.1016/j.bmc.2012.10.004. PMID: 23123015. View Source
- [2] Akwata D, Kempen AL, Lamptey J, Dayal N, Brauer NR, Sintim HO. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med Chem. 2023;15(1):178-192. doi:10.1039/d3md00415e. PMID: 38283221. View Source
